Cas no 2649077-39-2 (6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine)

6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質
名前と識別子
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- 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
- EN300-1772640
- 2649077-39-2
-
- インチ: 1S/C12H14N2O2/c1-9(13-8-15)10-3-4-12-11(7-10)14(2)5-6-16-12/h3-4,7,9H,5-6H2,1-2H3
- InChIKey: ZUKHTNIFEJHKPQ-UHFFFAOYSA-N
- SMILES: O1CCN(C)C2C=C(C=CC1=2)C(C)N=C=O
計算された属性
- 精确分子量: 218.105527694g/mol
- 同位素质量: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 41.9Ų
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772640-1.0g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 1g |
$1742.0 | 2023-06-03 | ||
Enamine | EN300-1772640-5g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1772640-0.25g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1772640-10.0g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 10g |
$7497.0 | 2023-06-03 | ||
Enamine | EN300-1772640-5.0g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 5g |
$5056.0 | 2023-06-03 | ||
Enamine | EN300-1772640-0.05g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1772640-10g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1772640-1g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1772640-2.5g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1772640-0.5g |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine |
2649077-39-2 | 0.5g |
$1673.0 | 2023-09-20 |
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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4. Back matter
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報
Comprehensive Analysis of 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 2649077-39-2)
The compound 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 2649077-39-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining a benzoxazine core with an isocyanate functional group, makes it a versatile intermediate for synthesizing high-value derivatives. Researchers are particularly interested in its potential applications in drug discovery, polymer chemistry, and agrochemical formulations.
One of the most searched questions related to this compound is: "What are the synthetic routes for 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine?" The synthesis typically involves multi-step organic reactions, starting from commercially available 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. Key steps include selective ethylation at the 6-position followed by isocyanate functionalization. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce environmental impact.
In the context of current research trends, 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine has shown promise in bioconjugation applications. Its reactive isocyanate group enables efficient coupling with biomolecules, making it valuable for developing targeted drug delivery systems. This aligns with the growing demand for precision medicine technologies, a frequently searched topic in scientific databases.
The thermal stability and reactivity profile of CAS No. 2649077-39-2 have been extensively studied for polyurethane applications. Material scientists are investigating its use as a crosslinking agent in high-performance coatings and adhesives. These developments respond to industry needs for more durable and sustainable materials, another hot topic in current chemical research.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Researchers often search for "spectral data of 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine" to compare their synthetic results with reference standards. The compound's distinct spectral signatures facilitate its identification in complex reaction mixtures.
From a regulatory perspective, proper handling procedures for isocyanate-containing compounds remain a frequently discussed subject. While 2649077-39-2 has valuable applications, researchers emphasize the importance of appropriate safety measures during synthesis and handling, consistent with general laboratory best practices for reactive intermediates.
The future research directions for this compound may explore its potential in covalent organic frameworks (COFs) or as a building block for smart materials. These emerging fields represent growing areas of interest in both academic and industrial research, as evidenced by increasing publication rates and patent filings related to functionalized benzoxazine derivatives.
In summary, 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine represents an important chemical entity with diverse applications across multiple scientific disciplines. Its continued study contributes to advancements in medicinal chemistry, materials science, and sustainable chemical technologies, addressing many current research priorities in the chemical sciences.
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